2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline
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Overview
Description
2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline is an organic compound that features a bromine atom, a trifluoromethyl group, and a phenoxy group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: Another compound with a trifluoromethyl group and bromine atom, used in similar applications.
Trifluoromethyl-substituted anilines: A class of compounds with similar structural features and chemical properties.
Uniqueness
The presence of both a bromine atom and a trifluoromethyl group makes it particularly versatile in synthetic chemistry and drug development .
Properties
CAS No. |
832734-02-8 |
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Molecular Formula |
C14H11BrF3NO |
Molecular Weight |
346.14 g/mol |
IUPAC Name |
2-[2-bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline |
InChI |
InChI=1S/C14H11BrF3NO/c1-19-11-4-2-3-5-13(11)20-12-7-6-9(8-10(12)15)14(16,17)18/h2-8,19H,1H3 |
InChI Key |
HJFQOXFWCSOIFH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)Br |
Origin of Product |
United States |
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